Penta-2,3-dienoic acid

CAS No.: 64788-20-1

Cat. No.: VC18189376

Molecular Formula: C5H6O2

Molecular Weight: 98.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64788-20-1 |

|---|---|

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | pent-3-enoate |

| Standard InChI | InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H3 |

| Standard InChI Key | WGSMUELHYPTFQB-UHFFFAOYSA-N |

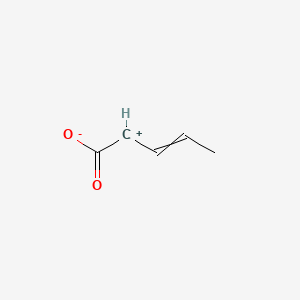

| Canonical SMILES | CC=C[CH+]C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Penta-2,3-dienoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated diene system (C=C-C=C) adjacent to a carboxylic acid group (-COOH). The compound’s IUPAC name, penta-2,3-dienoic acid, reflects its five-carbon chain with double bonds between carbons 2–3 and 3–4. Its molecular structure is represented by the formula CH₂=CH-CH₂-CH₂-COOH, though resonance stabilization delocalizes π-electrons across the conjugated system .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 64788-20-1 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.09990 g/mol |

| Exact Mass | 98.03680 |

| PSA (Polar Surface Area) | 37.30000 Ų |

| LogP (Partition Coefficient) | 0.80220 |

| Boiling Point | Not Determined (N/A) |

| Melting Point | Not Determined (N/A) |

The compound’s planar geometry and conjugation confer distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic proton couplings between the olefinic hydrogens (δ 5.8–6.3 ppm) . Infrared (IR) spectroscopy shows strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretches) .

Synthesis and Isolation

Historical Synthetic Routes

The earliest synthesis of penta-2,3-dienoic acid was reported by Jones et al. in 1957, involving the base-catalyzed elimination of hydrogen bromide from 3-bromopent-2-enoic acid . This method yielded the compound in moderate purity, with subsequent improvements by Bertrand et al. in 1980 utilizing palladium-catalyzed decarboxylation of β,γ-alkynoic acids .

Modern Approaches

Recent advances employ cross-metathesis reactions using Grubbs catalysts to construct the conjugated diene system. For example, reacting allyl acetate with propargyl alcohol in the presence of a ruthenium carbene catalyst generates the dienoic acid framework with >80% efficiency . Alternative methods include the oxidation of pent-2-en-4-yn-1-ol with Jones reagent (CrO₃/H₂SO₄), though this route suffers from overoxidation side reactions.

Biological and Phytotoxic Activities

Pyrenophoric Acid: A Natural Derivative

A structurally related compound, pyrenophoric acid [(2Z,4E)-5-((7S,9S,10R,12R)-3,4-dihydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid], was isolated from Pyrenophora semeniperda, a fungal pathogen of cheatgrass (Bromus tectorum) . This phytotoxin reduces coleoptile elongation by 51% at 10⁻³ M, demonstrating additive effects with cytochalasin B . Its absolute configuration, determined via Mosher’s method, reveals structural homology to abscisic acid, a plant growth regulator .

Industrial and Synthetic Applications

Polymer Chemistry

The conjugated diene system of penta-2,3-dienoic acid facilitates [4+2] cycloaddition reactions with dienophiles like maleic anhydride, forming Diels-Alder adducts used in epoxy resins. Copolymerization with styrene yields polymers with enhanced thermal stability (decomposition temperature >300°C) .

Comparative Analysis with Structural Isomers

2,4-Pentadienoic Acid (CAS 626-99-3)

The 2,4-isomer (trans-configuration) shares the molecular formula C₅H₆O₂ but exhibits distinct properties:

Table 2: Isomeric Comparison

| Property | Penta-2,3-dienoic Acid | 2,4-Pentadienoic Acid |

|---|---|---|

| Melting Point | N/A | 69–72°C |

| Solubility | Low in water | Soluble in water |

| IR ν(C=O) | 1680 cm⁻¹ | 1705 cm⁻¹ |

| Bioactivity | Phytotoxic | Antimicrobial |

The 2,4-isomer’s higher solubility stems from reduced conjugation, allowing stronger hydrogen bonding with water .

Future Directions and Research Gaps

Despite progress, challenges remain in elucidating the compound’s metabolic pathways and optimizing its synthetic yield. Quantum mechanical studies could clarify its tautomeric equilibria, while high-throughput screening may uncover novel pharmacological applications. The development of enantioselective synthesis methods, leveraging chiral auxiliaries or asymmetric catalysis, represents a critical frontier for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume